Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-fluoro-4-methylbenzoic acid. This intermediate is then esterified with ethanol to form ethyl 2-bromo-6-fluoro-4-methylbenzoate. The final step involves the addition of a hydroxypropanoate group through a reaction with a suitable reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-6-fluoro-4-methylbenzoate: Shares a similar structure but lacks the hydroxypropanoate group.
(2-bromo-6-fluoro-4-methylphenyl)(phenyl)methanone: Contains a phenyl group instead of the hydroxypropanoate group.
(2-bromo-6-fluoro-4-methylphenyl)triethylsilane: Contains a triethylsilane group instead of the hydroxypropanoate group.
Uniqueness
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the hydroxypropanoate group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14BrFO3 |
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Molecular Weight |
305.14 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14BrFO3/c1-3-17-11(16)6-10(15)12-8(13)4-7(2)5-9(12)14/h4-5,10,15H,3,6H2,1-2H3 |
InChI Key |
USKFGYKNXODMIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1Br)C)F)O |
Origin of Product |
United States |
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